molecular formula C8H12ClN3O5 B8560606 N-(Chloroacetyl)glycylglycylglycine CAS No. 104186-69-8

N-(Chloroacetyl)glycylglycylglycine

Cat. No. B8560606
M. Wt: 265.65 g/mol
InChI Key: JDIFMCNVLPJSTJ-UHFFFAOYSA-N
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Patent
US05082930

Procedure details

To a stirred solution of 2.5 g (0.013 mol) of glycylglycylglycine in 75 ml of 1.0N NaOH in a 500 ml flask under nitrogen at 0° C., a solution of 13.0 g (0.115 mol) of chloroacetyl chloride in 100 ml of ether was added dropwise from one addition funnel while simultaneously 100 ml of 1.0N NaOH was added dropwise from another. After additions were complete, the reaction mixture was stirred for 1.5 hr. at 0° C. The mixture was then acidified with concentrated HCl while cooling. After stirring for an additional 30 min. the mixture was concentrated to one-third volume under reduced pressure at 40° C. The residue precipitated upon cooling in an ice bath. Isolation of the solid gave 2.75 g (78.5%) after two washings.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([NH:9][CH2:10][C:11]([OH:13])=[O:12])=[O:8])=[O:4].[Cl:14][CH2:15][C:16](Cl)=[O:17].Cl>[OH-].[Na+].CCOCC>[Cl:14][CH2:15][C:16]([NH:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([NH:9][CH2:10][C:11]([OH:13])=[O:12])=[O:8])=[O:4])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NCC(=O)NCC(=O)NCC(=O)O
Name
Quantity
13 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise from another
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
After stirring for an additional 30 min. the mixture
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to one-third volume under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The residue precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
Isolation of the solid gave 2.75 g (78.5%) after two washings

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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